(2,2-~2~H_2_)Glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514665 | |
| Record name | (2,2-~2~H_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-75-7 | |
| Record name | (2,2-~2~H_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Glycine 2,2 D2
Strategies for Deuterium (B1214612) Incorporation at the Alpha-Carbon Position
The introduction of deuterium at the Cα position of glycine (B1666218) is a fundamental step in the synthesis of Glycine-2,2-d2. This can be achieved through both chemical and enzymatic methods.
Enzymatic and Biotechnological Production Routes
Enzymatic methods offer a highly specific alternative for the synthesis of deuterated amino acids. While specific enzymatic routes for the direct production of Glycine-2,2-d2 are not extensively detailed in the provided search results, the broader context of enzymatic involvement in glycine metabolism suggests potential pathways.
For example, the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) are key enzyme systems in glycine and serine interconversion. nih.gov In principle, by providing a deuterated one-carbon source, these enzymes could be harnessed for the synthesis of deuterated glycine. The use of γ-glutamyl transpeptidase (GGT) has been explored for the enzymatic conversion of γ-glutamyl-[1-¹³C]glycine-d2, highlighting the compatibility of deuterated glycine derivatives with enzymatic systems. rsc.org
Purification and Characterization Techniques for Labeled Compound Purity
Ensuring the isotopic and chemical purity of Glycine-2,2-d2 is critical for its intended applications. Various analytical techniques are employed for its purification and characterization.
Purification of glycine can be achieved through methods such as crystallization from aqueous solutions, often with the addition of alcohol like ethanol (B145695) to induce precipitation. google.com Ion-exchange chromatography is another powerful technique. Anion exchange resins can be used to remove impurities, and a combination of cation and anion exchange resins can lead to high-purity glycine. google.comgoogle.com
Characterization of Glycine-2,2-d2 and its derivatives relies heavily on spectroscopic and spectrometric methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ²H NMR are used to confirm the position and extent of deuterium incorporation. mdpi.com The disappearance of the α-proton signal in ¹H NMR and the appearance of a corresponding signal in ²H NMR provide clear evidence of successful deuteration. mdpi.com
Mass Spectrometry (MS) : MS is used to confirm the mass shift due to deuterium labeling. mdpi.comsigmaaldrich.com Techniques like electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are valuable for analyzing the labeled compound and its metabolites. nih.govnih.gov
Infrared (IR) Spectroscopy : The C-D bond has a characteristic vibrational frequency that absorbs in a transparent region of the protein IR spectrum, making it a useful probe for conformational studies. aip.org
The isotopic purity of commercially available Glycine-2,2-d2 is often specified as atom % D, with values of 98% being common. isotope.comsigmaaldrich.comcdnisotopes.com
Synthesis of Glycine-2,2-d2 Conjugates and Derivatives
Glycine-2,2-d2 can be derivatized to create a range of labeled compounds for specific research purposes.
N-Acyl Glycine-2,2-d2 Derivatives
N-acyl glycines are a class of metabolites formed during the detoxification of various compounds. acs.org The synthesis of N-acyl Glycine-2,2-d2 derivatives allows for their use as internal standards in metabolomic studies.
The synthesis of N-acyl glycines can be achieved by reacting glycine with an appropriate acyl chloride. google.com For example, N-hexanoylglycine-2,2-d2 is a commercially available derivative. chemicalbook.com The synthesis of a series of monounsaturated C18 and C16 acyl-glycines has been described, although not specifically with the deuterated analogue. nih.gov A general method for preparing N-acyl glycine surfactants involves heating a glycine sodium salt with an oil (like palm oil) in the presence of a catalyst such as sodium methoxide. scielo.br
Peptide Synthesis Incorporating Glycine-2,2-d2
The incorporation of Glycine-2,2-d2 into peptides is valuable for structural biology and quantitative proteomics. The use of a deuterated amino acid provides a specific isotopic label for tracking and quantification.
A common strategy for incorporating Glycine-2,2-d2 into peptides is through solid-phase peptide synthesis (SPPS). For this, an N-protected form of Glycine-2,2-d2 is required, with the most common protecting group being the fluorenylmethyloxycarbonyl (Fmoc) group. sigmaaldrich.comsigmaaldrich.com Fmoc-Gly-OH-2,2-d2 is commercially available with high isotopic purity (98 atom % D) and is suitable for peptide synthesis. sigmaaldrich.comsigmaaldrich.com
The deuterated glycine residue, once incorporated into a peptide, can serve as a vibrational probe for conformational analysis. aip.org Furthermore, peptides containing N-substituted Glycine-2,2-d2 can be synthesized and used as internal standards for quantitative LC-MS analysis. nih.govresearchgate.net The deuterium labeling at the α-carbon is stable under the acidic conditions often used in reverse-phase HPLC. nih.gov
Analytical Techniques for the Study of Glycine 2,2 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the analysis of Glycine-2,2-d2, providing detailed information about its structure, dynamics, and interactions in different environments. ckisotopes.com
Biomolecular NMR for Structural and Dynamic Studies
In the realm of biomolecular NMR, Glycine-2,2-d2 is utilized as an isotopic label to simplify complex spectra and to probe specific structural and dynamic features of proteins and peptides. isotope.comckisotopes.comshoko-sc.co.jp The substitution of protons with deuterons at the α-carbon reduces the number of proton signals, which can be particularly advantageous in large biomolecules where spectral overlap is a significant challenge. chemie-brunschwig.ch This selective deuteration aids in the assignment of resonances and facilitates the study of molecular motion. ckisotopes.combiorxiv.org For instance, incorporating Glycine-2,2-d2 into a protein allows researchers to focus on the signals from other residues without interference from the glycine (B1666218) α-protons. This approach has been instrumental in advancing the understanding of protein structure and function. ckisotopes.com
Solid-State Deuterium (B1214612) NMR for Polymorph Characterization
Solid-state deuterium (²H) NMR is a powerful technique for characterizing the different polymorphic forms of glycine. nsf.govresearchgate.net Polymorphs are different crystalline structures of the same compound, and they can exhibit distinct physical properties. In the solid state, glycine exists as a zwitterion and can adopt several polymorphic forms (α, β, γ, etc.), which differ in their hydrogen-bonding networks. nsf.gov
Solid-state ²H NMR of Glycine-2,2-d2 provides detailed information about the local environment and dynamics of the C-D bonds. escholarship.orgresearchgate.net The deuterium quadrupole coupling constant and asymmetry parameter are sensitive to the electronic environment and the motion of the deuterated group. researchgate.net By analyzing the ²H NMR lineshapes at different temperatures, researchers can characterize the reorientational motions of the molecule within the crystal lattice. researchgate.netescholarship.org This has been used to differentiate between the α and γ polymorphs of glycine, as the dynamics of the molecules are different in each form. researchgate.net Furthermore, ²H NMR can be used to identify and quantify the presence of different polymorphs in a sample. nsf.govrsc.org
Dissolution-Dynamic Nuclear Polarization (d-DNP) NMR for Enhanced Sensitivity
Dissolution-dynamic nuclear polarization (d-DNP) is a hyperpolarization technique that dramatically increases the sensitivity of NMR spectroscopy, by several orders of magnitude. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.orgnih.gov This method is particularly valuable for studying biological processes in real-time. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org In a typical d-DNP experiment, a sample containing the molecule of interest, such as Glycine-2,2-d2, is polarized at very low temperatures and high magnetic fields in the presence of a polarizing agent. zenodo.orgcopernicus.org The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for detection. nih.govzenodo.org
Glycine-2,2-d2, often in combination with ¹³C labeling, has been explored as a probe for d-DNP NMR studies. chemrxiv.orgresearchgate.netchemrxiv.org The enhanced signal intensity allows for the detection of low-concentration metabolites and the monitoring of metabolic pathways in vivo. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org
A critical factor for the success of in vivo d-DNP NMR studies is the spin-lattice relaxation time (T1) of the hyperpolarized nucleus. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org The hyperpolarized state is transient and decays back to thermal equilibrium with a time constant of T1. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org Therefore, a long T1 is essential to allow sufficient time for the hyperpolarized probe to be administered and for its metabolic fate to be observed. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org
Research has shown that the deuteration in Glycine-2,2-d2 can influence the T1 relaxation time of adjacent ¹³C nuclei. chemrxiv.orgresearchgate.netchemrxiv.org Specifically, replacing the α-protons with deuterons reduces the dipolar relaxation contribution from these protons, which can lead to a longer T1 for a neighboring ¹³C-labeled carboxyl group. chemrxiv.orgresearchgate.netchemrxiv.org This effect is advantageous for in vivo studies, as it extends the time window for observation. chemrxiv.orgnii.ac.jpresearchgate.netchemrxiv.org Studies have demonstrated that incorporating a C-terminal [1-¹³C]Gly-d2 residue into peptides can result in sufficiently long T1 values for biological applications, enabling the in vivo detection of enzymatic conversions. chemrxiv.orgresearchgate.netchemrxiv.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable tools for the analysis of Glycine-2,2-d2, particularly for its quantification in complex biological matrices. ckisotopes.comeurisotop.com These techniques separate ions based on their mass-to-charge ratio, allowing for the precise identification and measurement of isotopically labeled compounds. ckisotopes.com
The use of Glycine-2,2-d2 in conjunction with MS is common in metabolic research and clinical diagnostics. isotope.comeurisotop.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing the labeled compound from other molecules in a complex mixture. otsuka.co.jpotsuka.co.jpnih.gov
Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for accurate quantitative analysis. shoko-sc.co.jpscribd.com The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, Glycine-2,2-d2, to a sample containing the unlabeled analyte (glycine). ckisotopes.com The labeled compound acts as an internal standard that behaves chemically and physically identically to the analyte during sample preparation and analysis.
By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high precision and accuracy. ckisotopes.com This method effectively compensates for any sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer. IDMS using Glycine-2,2-d2 is applied in various fields, including the quantification of glycine in biological fluids to study its role in health and disease. scribd.com
Applications in Metabolomics and Proteomics
Glycine-2,2-d2, a stable isotope-labeled (SIL) form of the amino acid glycine, serves as a critical tool in the fields of metabolomics and proteomics. isotope.comisotope.com Its primary utility lies in its application as a tracer and an internal standard for mass spectrometry (MS)-based quantitative analysis. isotope.comsigmaaldrich.cn The incorporation of two deuterium atoms at the non-labile C-2 position provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by MS without altering its fundamental chemical and chromatographic properties.
In metabolomics, Glycine-2,2-d2 is employed to trace the metabolic fate of glycine through various biochemical pathways. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into metabolic flux and pathway dynamics. isotope.comisotope.com This is particularly valuable for studying disorders of amino acid metabolism and the roles of glycine in processes like the urea (B33335) cycle and the synthesis of purines and glutathione (B108866). otsuka.co.jp
The most prevalent application of Glycine-2,2-d2 in both metabolomics and proteomics is its use as an internal standard. sigmaaldrich.cn In quantitative studies, which aim to determine the precise concentration of analytes, an internal standard is added at a known concentration to all samples, including calibrators and quality controls. metbio.netscioninstruments.com Glycine-2,2-d2 is an ideal internal standard for glycine analysis because it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source. sigmaaldrich.cnscioninstruments.com By calculating the ratio of the analyte's signal to the internal standard's signal, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification. scioninstruments.comnih.gov
A specific example of its use is in the untargeted metabolic profiling of serum from patients with Crohn's disease, where Glycine-2,2-d2 was added as an internal standard to facilitate the comprehensive analysis of low-molecular-weight metabolites by two-dimensional gas chromatography-mass spectrometry (GC-MS). uliege.be Similarly, it is included in quality control kits designed to assess the performance of analytical platforms like LC- or GC-MS/MS in metabolomics research. otsuka.co.jp In proteomics, while techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) often use ¹³C or ¹⁵N labels, the principles of using heavy amino acids like Glycine-2,2-d2 to differentiate and quantify proteins are fundamental. ckgas.com
| Field | Application | Technique | Purpose | Reference |
|---|---|---|---|---|
| Metabolomics | Internal Standard | GC-MS | Untargeted serum profiling in Crohn's disease to correct for analytical variability. | uliege.be |
| Metabolomics | Metabolic Tracer | MS-based analysis | To study metabolic pathways and protein turnover. | isotope.comisotope.com |
| Metabolomics / Proteomics | Internal Standard | LC-MS / GC-MS | Essential for overcoming ion suppression and signal drift in mass spectrometry for accurate quantification of metabolites. | sigmaaldrich.cn |
| Proteomics | Quantitative Analysis | LC-MS/MS | Used in stable isotope labeling approaches to achieve relative or absolute quantification of proteins. | ckgas.compharmiweb.com |
| Metabolomics | Quality Control | LC-MS/MS or GC-MS/MS | Included in QC kits to monitor and verify the performance of analytical instruments. | otsuka.co.jp |
Selection of Internal Standards for GC-MS and LC-MS
The selection of an appropriate internal standard is paramount for achieving reliable quantitative results in chromatographic methods coupled with mass spectrometry, such as GC-MS and LC-MS. sigmaaldrich.cn An ideal internal standard should be a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. scioninstruments.com For this reason, stable isotope-labeled analogues of the analyte are considered the gold standard for quantitative mass spectrometry. nih.gov
Glycine-2,2-d2 is an exemplary internal standard for the analysis of glycine for several key reasons:
Structural Analogy: It is chemically identical to natural glycine, ensuring it behaves nearly identically during sample extraction, derivatization (for GC-MS), and chromatographic separation. scioninstruments.com
Co-elution: It co-elutes with the unlabeled glycine from the chromatographic column, which is a critical factor for effective correction of matrix effects and ionization variability. sigmaaldrich.cn
Mass Distinction: The two deuterium atoms give it a mass that is two Daltons higher than natural glycine, allowing for easy differentiation by a mass spectrometer without causing significant isotopic effects that would alter its retention time. sigmaaldrich.com
Positional Stability of Labels: The most crucial feature of Glycine-2,2-d2 is the position of the deuterium labels. They are covalently bonded to the alpha-carbon (the C-2 position), a non-exchangeable site. researchgate.net This is a significant advantage over other deuterated forms, such as Glycine-d5, where deuterons are also present on the exchangeable amino (-NH2) and carboxyl (-COOH) groups. In protic solvents (like water or methanol (B129727) in LC mobile phases), the deuterons on these heteroatoms can exchange with protons from the solvent, leading to a loss of the isotopic label and compromising the accuracy of quantification. researchgate.net The stability of the C-D bonds in Glycine-2,2-d2 ensures the mass difference is maintained throughout the entire analytical procedure. researchgate.net
Because of these characteristics, Glycine-2,2-d2 effectively compensates for analyte loss during sample workup and corrects for fluctuations in instrument signal, making it a superior choice for robust and accurate quantification of glycine in complex biological matrices. sigmaaldrich.cnresearchgate.net
| Internal Standard | Deuterium Position(s) | Label Stability | Suitability for Quantitative MS | Reference |
|---|---|---|---|---|
| Glycine-2,2-d2 | Alpha-carbon (non-exchangeable) | High; C-D bonds are stable in solution. | Excellent; ensures no loss of label during analysis. | researchgate.net |
| Glycine-d5 | Alpha-carbon, amino group, and carboxyl group | Partial; D on -ND2 and -COOD are exchangeable in protic solvents. | Sub-optimal; can lead to inaccurate quantification due to back-exchange with protons. | researchgate.net |
Chromatographic Methods (HPLC) for Glycine-2,2-d2 Analysis
The analysis of Glycine-2,2-d2 by High-Performance Liquid Chromatography (HPLC) uses the same methodologies as for its unlabeled counterpart, as the isotopic substitution has a negligible effect on its chromatographic behavior. Glycine is a small, highly polar, and hydrophilic molecule, which makes its retention on traditional reversed-phase (RP) columns challenging. sielc.comhalocolumns.com Therefore, specialized chromatographic techniques are often required for its separation and analysis.
Hydrophilic Interaction Chromatography (HILIC): HILIC is a popular and effective technique for the analysis of underivatized polar compounds like amino acids. halocolumns.com In HILIC, separation is achieved based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. halocolumns.com More hydrophilic compounds, such as glycine, are more strongly retained. halocolumns.com This method avoids the need for chemical derivatization, which can be time-consuming and introduce variability. halocolumns.com HILIC methods are highly compatible with mass spectrometry detection, as they typically use volatile mobile phase components. halocolumns.com
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange properties. For instance, a column can retain glycine via a combination of weak reversed-phase and cation-exchange mechanisms. sielc.com This allows for tailored selectivity and effective retention of polar, ionizable compounds that are poorly retained in standard RP-HPLC. sielc.com
Detection: Due to the absence of a significant chromophore, detecting underivatized glycine with a standard UV-Vis detector is difficult, often requiring detection at low wavelengths (e.g., 190-210 nm) where many mobile phase components also absorb. sielc.comspectroscopyonline.com For this reason, derivatization methods (e.g., with OPA or FMOC) have been historically used to attach a UV-active or fluorescent tag. halocolumns.comspectroscopyonline.com However, for Glycine-2,2-d2, the ideal detector is a mass spectrometer (LC-MS). MS provides high sensitivity and specificity, allowing for the direct detection of the underivatized amino acid and its isotopologue without interference. halocolumns.com
| Chromatography Mode | Column Example | Mobile Phase Components | Detection | Reference |
|---|---|---|---|---|
| Mixed-Mode (RP/Cation-Exchange) | Primesep 100 | Acetonitrile / Water / Trifluoroacetic acid (TFA) gradient | UV (210 nm) | sielc.com |
| HILIC | HALO Penta-HILIC | Acetonitrile / Ammonium formate (B1220265) buffer | Mass Spectrometry (MS) | halocolumns.com |
| Amino Column (Amine-based) | Luna NH2 | Sodium Phosphate Buffer (pH 6.05) | UV (190 nm) | spectroscopyonline.com |
| Mixed-Mode (Reversed-Phase/Cation-Exchange) | Amaze SC | Acetonitrile / Water / TFA gradient | Corona Aerosol Detection (CAD) | helixchrom.com |
Glycine 2,2 D2 As a Tracer in Metabolic Research
Investigating Amino Acid Metabolism and Turnover
Glycine-2,2-d2 is instrumental in elucidating the dynamics of amino acid metabolism. By introducing this labeled compound into a biological system, researchers can follow its incorporation into various metabolic pools and end products, providing a quantitative measure of metabolic fluxes.
Protein Turnover Studies
A primary application of Glycine-2,2-d2 is in the measurement of protein turnover, which encompasses the continuous processes of protein synthesis and breakdown. unar.ac.id Stable isotope tracers like Glycine-2,2-d2 are essential for these studies. unar.ac.idisotope.comisotope.com The labeled glycine (B1666218) is incorporated into newly synthesized proteins. By measuring the rate of its incorporation, researchers can calculate the fractional synthesis rate of specific proteins or whole-body protein synthesis. eurisotop.com
Historically, [¹⁵N]glycine was one of the first amino acid tracers used to investigate whole-body protein turnover. nih.gov The end-product method, which often utilizes [¹⁵N]glycine, allows for the measurement of whole-body protein turnover by analyzing the enrichment of the tracer in urinary urea (B33335) and ammonia. cambridge.org This method is considered less invasive than the precursor method, making it suitable for a wider range of studies, including those in free-living conditions. unar.ac.idcambridge.org
Table 1: Research Findings on Glycine-2,2-d2 in Protein Turnover Studies
| Research Focus | Key Findings |
| Whole-Body Protein Turnover | The end-product method with [¹⁵N]glycine provides a practical approach for measuring whole-body protein turnover over short time frames (e.g., 24 hours). unar.ac.id |
| Comparison of Tracers | Studies have compared different ¹⁵N-labeled amino acids, including glycine, for their suitability in turnover studies. cambridge.org |
| Plasma Protein Synthesis | Isotopic tracers can be used to measure the fractional synthesis rate of numerous plasma proteins simultaneously. eurisotop.com |
Interactions with One-Carbon Metabolism
Glycine is a key player in one-carbon metabolism, a set of reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. nih.govnih.govnih.gov Glycine can both donate and accept one-carbon units. nih.govfrontiersin.org The glycine cleavage system (GCS) is a major pathway for glycine catabolism, yielding a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methyleneTHF). nih.govfrontiersin.org
By using Glycine-2,2-d2, researchers can trace the contribution of glycine to the one-carbon pool and its subsequent use in various biosynthetic pathways. For instance, studies have used labeled glycine to quantify the flux of glycine to serine, another important one-carbon donor. nih.gov This conversion is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govfrontiersin.org Research has shown that a significant portion of serine synthesis can originate from glycine. nih.gov
Tracing Metabolic Pathways and Fluxes
The use of stable isotopes like Glycine-2,2-d2 allows for the detailed mapping of metabolic pathways and the quantification of the rate of flow, or flux, through these pathways. isotope.com
Distinguishing Biologically Derived Metabolites from Noise using Isotopic Labeling
In metabolomics, a major challenge is to distinguish true, biologically derived metabolites from background noise and artifacts. Isotopic labeling with compounds like Glycine-2,2-d2 provides a definitive way to identify metabolites that are derived from a specific precursor. When Glycine-2,2-d2 is introduced, any downstream metabolite that incorporates the deuterium (B1214612) label can be confidently identified as being derived from glycine. This is particularly useful in complex biological samples where numerous compounds are present. Mass spectrometry is a key analytical technique used to detect and quantify these labeled metabolites. nih.gov
Applications in Specific Metabolic Disorders
Alterations in glycine metabolism have been linked to several metabolic disorders. nih.gov Lower circulating levels of glycine have been consistently observed in individuals with obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govnih.gov Glycine-2,2-d2 can be a valuable tool in studying the underlying pathophysiology of these conditions. By tracing glycine metabolism in individuals with these disorders compared to healthy controls, researchers can identify specific enzymatic steps or pathways that are dysregulated. This can provide insights into the causes of glycine deficiency and help evaluate the potential benefits of glycine supplementation. nih.govnih.gov
Glycine 2,2 D2 in Neuroscience and Neurotransmission Research
Investigating Glycinergic Neurotransmission
Glycinergic neurotransmission, primarily known for its inhibitory role in the spinal cord and brainstem, is a fundamental process in the central nervous system (CNS). frontiersin.org Glycine (B1666218) exerts its effects by binding to specific receptors, thereby modulating neuronal activity. frontiersin.org The use of isotopically labeled glycine, such as Glycine-2,2-d2, allows for precise investigation of these pathways.
Glycine receptors (GlyRs) are ligand-gated chloride channels that, upon activation by glycine, typically lead to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect. frontiersin.orgnih.gov These receptors are pentameric structures composed of various alpha (α1-α4) and beta (β) subunits. frontiersin.org The specific subunit composition determines the receptor's pharmacological properties and localization within the CNS. nih.govnih.gov
While traditionally viewed as inhibitory, the effect of GlyR activation can be excitatory in developing neurons due to a higher intracellular chloride concentration. frontiersin.org GlyRs are not only confined to the spinal cord and brainstem but are also found in higher brain regions, including the hippocampus, cerebellum, and striatum, where they participate in a variety of neural processes. frontiersin.orgfrontiersin.org For instance, in the striatum, GlyRs containing the α2 subunit are the primary functional type in adult medium spiny neurons, where they contribute to stabilizing the resting membrane potential. nih.gov
The dynamic regulation of GlyR diffusion and clustering at synapses is crucial for the efficacy of inhibitory neurotransmission. embopress.org This process can be influenced by neuronal activity and intracellular signaling pathways, such as those involving protein kinase C. embopress.org
Beyond its role at inhibitory GlyRs, glycine is an essential co-agonist at N-methyl-D-aspartate receptors (NMDARs), a subtype of ionotropic glutamate (B1630785) receptors critical for excitatory neurotransmission and synaptic plasticity. frontiersin.orgnih.gov For an NMDAR to be activated, both glutamate and a co-agonist, which can be glycine or D-serine, must bind to their respective sites on the receptor complex. nih.govnih.gov Glycine binds to the GluN1 or GluN3 subunits of the NMDAR. frontiersin.org
This co-agonist function is vital for processes such as learning and memory, which are underpinned by synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). mdpi.com The activation of NMDARs leads to an influx of calcium ions, which triggers a cascade of intracellular signaling events. nih.gov The concentration of glycine in the synaptic cleft, which can be studied using tracers like Glycine-2,2-d2, is tightly regulated by glycine transporters (GlyT1 and GlyT2), thereby modulating NMDAR activity. frontiersin.orgfrontiersin.org
Role of Glycine Receptors (GlyRs) in Neural Activity
Dopamine-Glycine Interactions in Striatal Function
The striatum is a key brain region for motor control, reward processing, and motivated behavior, with dopamine (B1211576) being a principal neuromodulator. biorxiv.orgnih.gov Emerging evidence highlights a significant interplay between glycine and dopamine systems in this area. The glycine receptor α2 (GlyRα2) subunit is the main functionally expressed glycine receptor in the adult striatum. biorxiv.org
Studies using GlyRα2 knockout mice have revealed that the absence of this receptor subunit leads to excessive appetitive conditioning and altered striatal signal integration. biorxiv.org Specifically, the depletion of GlyRα2 enhances the dopamine-induced increase in the activity of putative dopamine D1 receptor-expressing striatal projection neurons. biorxiv.org Furthermore, research indicates that GlyRα2 has an inhibitory function on the basal activity of midbrain dopamine neurons. frontiersin.org This suggests that glycinergic signaling, through GlyRα2, plays a crucial role in modulating dopamine-mediated striatal function and reward-motivated behaviors. biorxiv.org
Implications for Neurological and Psychiatric Conditions
The multifaceted roles of glycine in neurotransmission have significant implications for understanding and potentially treating a range of neurological and psychiatric disorders. Dysregulation in glycinergic signaling has been linked to conditions such as schizophrenia and autism spectrum disorder.
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. frontiersin.org One of the leading hypotheses for the underlying pathophysiology of schizophrenia is the hypofunction of NMDARs. frontiersin.orgfrontiersin.org Given glycine's role as an NMDAR co-agonist, strategies to enhance NMDAR function by targeting the glycine modulatory site have been a major focus of research. frontiersin.orgpsychiatryonline.org
One such strategy involves the inhibition of the glycine transporter 1 (GlyT1). nih.gov GlyT1 is responsible for clearing glycine from the synaptic cleft; therefore, inhibiting this transporter increases the availability of glycine to potentiate NMDAR activation. nih.govpharmacytimes.com Several GlyT1 inhibitors have been investigated in clinical trials as a potential treatment for the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications that primarily target dopamine D2 receptors. nih.govpharmacytimes.com While the results of these trials have been mixed, they have provided valuable insights into the therapeutic potential of modulating the glycine system in schizophrenia. nih.gov
Autism spectrum disorder (ASD) encompasses a range of neurodevelopmental conditions characterized by challenges in social interaction, communication, and repetitive behaviors. frontiersin.org Genetic studies have identified rare variants, including missense mutations and microdeletions, in the X-linked gene GLRA2, which encodes the GlyR α2 subunit, in individuals with ASD. frontiersin.orgnih.govnih.gov
The GlyR α2 subunit is particularly important during brain development, where it is involved in processes like neuronal migration and synaptogenesis. frontiersin.orgnih.gov Functional analyses of ASD-associated GLRA2 mutations have revealed a spectrum of consequences, including both loss-of-function and gain-of-function effects on the receptor. nih.govnih.gov For example, some mutations lead to reduced cell-surface expression or decreased sensitivity to glycine, while others result in altered channel kinetics. nih.govnih.gov These findings suggest that disruptions in glycinergic signaling, specifically involving the GlyR α2 subunit, during critical developmental periods may contribute to the pathophysiology of ASD. frontiersin.orgnih.gov
Advanced Research Applications of Glycine 2,2 D2
Studies in Drug Metabolism and Pharmacokinetics
The process of drug metabolism involves the chemical alteration of drug compounds into more water-soluble forms to facilitate their excretion from the body. abdn.ac.uk This biotransformation typically occurs in two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules conjugate with the drug or its metabolite. abdn.ac.ukpharmacologyeducation.org Glycine (B1666218) conjugation is a significant Phase II pathway for the detoxification of various compounds. wikipedia.orgnih.gov
Glycine-2,2-d2 is instrumental in elucidating the pharmacokinetics and metabolic fate of drugs that undergo glycine conjugation. nih.gov By incorporating the deuterated glycine, researchers can track the metabolic products of a drug through techniques like mass spectrometry, differentiating them from endogenous molecules. nih.gov
Glycine conjugation is a crucial metabolic process for detoxifying both endogenous and xenobiotic organic acids. wikipedia.orgnih.gov The pathway involves a two-step enzymatic reaction. nih.govresearchgate.net Initially, an organic acid is activated to a high-energy acyl-coenzyme A (CoA) thioester. nih.govuniroma1.it Subsequently, the acyl group is transferred to the amino group of glycine, forming an N-acylglycine, which is then readily excreted. wikipedia.orgwikipedia.org
The use of Glycine-2,2-d2 allows for detailed investigation of this pathway. For instance, in studies of benzoic acid metabolism, its conversion to hippuric acid (N-benzoylglycine) can be traced. wikipedia.org By supplying Glycine-2,2-d2, the resulting hippuric acid will contain the deuterium (B1214612) label, enabling precise quantification and pathway analysis. This is critical for understanding the capacity and potential saturation of this detoxification route, especially when xenobiotics compete with endogenous substrates. researchgate.net A high intake of substances like benzoate (B1203000) can deplete the available glycine pool, leading to the accumulation of acyl-CoA intermediates and the sequestration of free CoASH. nih.gov
Glycine N-acyltransferase (GLYAT) is the key enzyme responsible for the second step of the glycine conjugation pathway, catalyzing the transfer of an acyl group from a thioester, like benzoyl-CoA, to glycine. uniroma1.itwikipedia.org This mitochondrial enzyme is vital for detoxifying a variety of acyl-CoAs, thereby preventing the sequestration of coenzyme A and maintaining mitochondrial function. uniroma1.itgenecards.org
Studies utilizing Glycine-2,2-d2 can help characterize the substrate specificity and kinetic properties of GLYAT and its variants. By incubating purified GLYAT or mitochondrial fractions with a specific acyl-CoA and Glycine-2,2-d2, the formation of the deuterated N-acylglycine product can be monitored. This approach provides a clear and unambiguous signal for enzyme activity, free from interference from endogenous glycine. Such assays are crucial for understanding how genetic variations in the GLYAT gene might affect an individual's capacity to metabolize certain drugs and environmental toxins. uniroma1.it There is also a related enzyme, Glycine N-acyltransferase-like protein 2 (GLYATL2), which is involved in the glycine conjugation of medium- and long-chain fatty acyl-CoA esters. uniprot.orggenecards.org
Glycine Conjugation Pathways
Quantum Chemical Simulations and Theoretical Studies
Quantum chemical simulations provide atomic-level insights into molecular structures, energetics, and reaction mechanisms that are often inaccessible through experimental methods alone. mdpi.comnih.gov Glycine, as the simplest amino acid, is a frequent subject of these theoretical investigations, and the use of its deuterated isotopologue, Glycine-2,2-d2, can offer specific advantages in correlating theoretical predictions with experimental spectroscopic data. mdpi.comnih.govencyclopedia.pub
Theoretical studies have extensively modeled glycine in various environments, from the isolated gas phase to complex solvated systems. nih.govacs.org These simulations investigate the interactions of glycine with itself, with solvent molecules like water, and with surfaces such as silica (B1680970) or boron nitride nanotubes. acs.orgmdpi.comcsic.esdoaj.org
In the gas phase, glycine exists in its neutral form, but in the presence of even a few water molecules (microsolvation), the zwitterionic form becomes significantly more stable. acs.org Quantum chemical calculations, such as those using Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D2*), are employed to determine the geometries, interaction energies, and vibrational frequencies of these different states. acs.orgmdpi.comcsic.es The substitution of hydrogen with deuterium in Glycine-2,2-d2 results in predictable shifts in vibrational frequencies, which can be calculated and compared with experimental infrared spectroscopy data to validate the theoretical models. researchgate.net These validated models can then be used to understand more complex phenomena, such as the adsorption and reactivity of glycine on mineral surfaces or nanomaterials. csic.esresearchgate.net
| Surface | Interaction Type | Key Findings from Theoretical Studies |
|---|---|---|
| Graphene | Non-covalent | Dispersion corrections are crucial for accurate energy calculations. researchgate.net |
| h-Boron Nitride (h-BN) | Non-covalent | Interaction strength is reduced in a solvated environment. researchgate.net |
| h-Silicon Carbide (h-SiC) | Chemisorption | Shows stronger interaction energies compared to graphene or h-BN. researchgate.net |
| Silica (Hydroxylated) | Physisorption/Chemisorption | Microsolvation with water favors the zwitterionic form. acs.org |
| Boron Nitride Nanotubes (BNNTs) | Chemisorption/Physisorption | Interaction depends on nanotube radius; can be direct or water-bridged. mdpi.comcsic.es |
Quantum chemical simulations are indispensable for exploring the plausible pathways of glycine formation in astrophysical environments and on the early Earth, a key question in prebiotic chemistry. mdpi.comencyclopedia.pubnih.gov Although glycine has not been definitively detected in the interstellar medium, its presence in meteorites suggests its formation in such environments is possible. mdpi.comnih.gov
Theoretical models investigate various proposed synthesis routes, such as the Strecker synthesis, which involves reactions between formaldehyde, ammonia, and hydrogen cyanide. mdpi.comencyclopedia.pub These simulations calculate the energy barriers and reaction thermodynamics for each step, often considering the catalytic role of water ice or mineral surfaces. nih.govrsc.org For example, periodic DFT calculations have been used to study the formation of peptide bonds between two glycine molecules on the surface of titanium dioxide (TiO2), a process relevant to the formation of polyglycine in prebiotic, dry-wet cycling conditions. nih.govirb.hr The surface acts as a catalyst and a dehydrating agent, making the reaction thermodynamically favorable. nih.gov While these studies primarily focus on standard glycine, the principles and methodologies are directly applicable to Glycine-2,2-d2, which could be used in corresponding laboratory experiments to verify the predicted reaction mechanisms through isotopic labeling. d-nb.info
Future Directions and Methodological Advancements
Development of Novel Isotopic Labeling Strategies
The versatility of Glycine-2,2-d2 as a tracer is being enhanced through its incorporation into more complex isotopic labeling strategies. Researchers are moving beyond single-isotope labeling to multi-isotope approaches, combining deuterium (B1214612) with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). eurisotop.comchemie-brunschwig.ch These multi-labeled glycine (B1666218) molecules, such as Glycine (¹³C₂, 97-99%; 2,2-D₂, 97-99%; ¹⁵N, 97-99%), provide a more detailed and multi-dimensional view of metabolic pathways. isotope.com This allows for the simultaneous tracking of the carbon, hydrogen, and nitrogen atoms of glycine as it is metabolized, offering a more comprehensive understanding of its contribution to various biosynthetic and catabolic processes. isotope.comotsuka.co.jp
One innovative strategy involves the use of Glycine-2,2-d2 in conjunction with other labeled compounds to study metabolic flux. For example, in studies of one-carbon metabolism, [¹³C]serine and [²H₃]serine can be used alongside deuterated glycine to differentiate between cytosolic and mitochondrial pathways. mdpi.com Furthermore, advancements in dissolution dynamic nuclear polarization (d-DNP) NMR have highlighted the potential of specifically labeled molecules. A strategy utilizing a C-terminal [1-¹³C]Gly-d2 residue in peptides has been shown to result in a longer spin-lattice relaxation time (T1), which is crucial for in vivo DNP NMR studies. chemrxiv.orgresearchgate.net This allows for real-time monitoring of the metabolic conversions of oligopeptides in vivo, opening up new avenues for studying peptide metabolism and function. chemrxiv.orgresearchgate.net
Interactive Table: Examples of Multi-Isotopically Labeled Glycine
| Compound Name | Isotopic Composition | Application Areas |
|---|---|---|
| Glycine (2,2-D₂, 98%; ¹⁵N, 98%) | Deuterium and Nitrogen-15 | Biomolecular NMR, Metabolism, Proteomics eurisotop.comotsuka.co.jp |
| Glycine (¹³C₂, 97-99%; 2,2-D₂, 97-99%; ¹⁵N, 97-99%) | Carbon-13, Deuterium, and Nitrogen-15 | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics isotope.com |
| 3-Methylcrotonylglycine (glycine-2,2-D2, 98%) | Deuterium | Metabolic Research otsuka.co.jp |
| Fmoc-Gly-OH-2,2-d₂ | Deuterium | Tracers for quantitation during drug development medchemexpress.com |
Integration of Multi-Omics Approaches with Glycine-2,2-d2 Tracers
The integration of stable isotope tracing with multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful approach to unraveling complex biological systems. mdpi.comfrontiersin.org The use of Glycine-2,2-d2 as a tracer within a multi-omics framework allows for a systems-level understanding of how genetic and environmental factors influence metabolic pathways involving glycine. physoc.orgphysoc.org
By combining Glycine-2,2-d2 tracing with metabolomics, researchers can quantify the flux of glycine through various metabolic pathways and identify novel metabolites derived from it. otsuka.co.jpotsuka.co.jpisotope.comisotope.com This approach helps to distinguish biologically relevant metabolites from experimental artifacts. otsuka.co.jpotsuka.co.jp When integrated with proteomics, it is possible to measure the synthesis and turnover rates of specific proteins that incorporate glycine, providing insights into proteome dynamics in health and disease. physoc.org Furthermore, combining these data with transcriptomic and genomic information can link changes in metabolic flux to alterations in gene expression and genetic variations. frontiersin.org This integrated "panomics" approach holds significant promise for identifying new biomarkers and therapeutic targets for a variety of diseases, including metabolic disorders and cancer. frontiersin.org
Refinement of in vivo Metabolic and Neuroscientific Studies
The use of Glycine-2,2-d2 in in vivo studies is becoming increasingly sophisticated, enabling more precise measurements of metabolic and neurological processes in living organisms. Recent advancements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly improved the sensitivity and accuracy of detecting and quantifying deuterated metabolites. mdpi.com
In metabolic research, Glycine-2,2-d2 is used to trace whole-body glycine flux and its incorporation into various biomolecules. nih.govnih.gov For instance, studies have used [2-¹³C]glycine to monitor the synthesis of glutathione (B108866) (GSH) in the liver, providing a non-invasive way to assess this crucial antioxidant's metabolism. researchgate.net The development of less invasive stable isotope tracer techniques, such as the use of deuterium oxide ("heavy water"), allows for the measurement of the turnover of multiple metabolic pools over extended periods, providing a more dynamic picture of metabolism. physoc.orgphysoc.orgtechnologynetworks.com
In neuroscience, Glycine-2,2-d2 serves as a tracer to investigate the role of glycine as a neurotransmitter. pharmaffiliates.commedchemexpress.com Glycine is a co-agonist at NMDA receptors and an inhibitory neurotransmitter, playing a crucial role in synaptic transmission. medchemexpress.comfrontiersin.orgcambridge.org Studies using in vivo microdialysis can measure extracellular levels of deuterated glycine and its metabolites in specific brain regions, helping to elucidate the dynamics of glycinergic neurotransmission in conditions like schizophrenia and neuropathic pain. cambridge.orgresearchgate.netnih.gov Furthermore, deuterated glycine has been used in deuterium metabolic imaging (DMI) studies, although its limited transport across the placental barrier has been noted in preclinical models. mdpi.com
Exploration of New Therapeutic and Diagnostic Applications
The insights gained from studies using Glycine-2,2-d2 are paving the way for novel therapeutic and diagnostic applications. By understanding how glycine metabolism is altered in disease states, researchers can identify new targets for drug development.
Therapeutic Applications:
Neurological Disorders: Given glycine's role in neurotransmission, modulating its levels or the activity of its transporters and receptors is a promising therapeutic strategy for conditions like schizophrenia, neuropathic pain, and epilepsy. frontiersin.orgnih.govdrugbank.com Inhibitors of the glycine transporter type 2 (GlyT2), for example, are being investigated as potential analgesics. researchgate.netnih.gov
Inflammatory Conditions: Glycine has demonstrated anti-inflammatory properties, and supplemental glycine may be beneficial in conditions where neutrophil infiltration contributes to tissue damage. drugbank.comnih.gov
Metabolic Diseases: Tracing studies with labeled glycine can help understand the pathophysiology of metabolic disorders and guide the development of targeted nutritional interventions. mdpi.comnih.gov
Diagnostic Applications:
Biomarker Discovery: Mass spectrometry-based methodologies using stable isotope-labeled compounds like Glycine-2,2-d2 are instrumental in the discovery and quantification of biomarkers for disease diagnosis, prognosis, and monitoring therapeutic response.
In Vivo Imaging: Deuterium metabolic imaging (DMI) using deuterated compounds is a promising non-invasive technique for mapping metabolic processes in vivo. mdpi.com While challenges remain, the development of new probes and imaging techniques could lead to the use of deuterated glycine or its derivatives as diagnostic imaging agents.
The continued development of analytical methods and the integration of tracer studies with other advanced research techniques will undoubtedly expand the utility of Glycine-2,2-d2, leading to further breakthroughs in our understanding of human health and disease.
Q & A
Basic: What experimental methodologies are recommended for synthesizing Glycine-2,2-d2 and verifying isotopic purity?
To synthesize Glycine-2,2-d2, deuterium labeling typically involves replacing hydrogen atoms at specific positions using deuterated reagents (e.g., D₂O or deuterated acids/bases). For example, Boc-protected Glycine-2,2-d2 derivatives can be synthesized via reaction schemes that incorporate deuterium at the α-carbon . Isotopic purity is verified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry (MS). Ensure deuterium incorporation is >99% by comparing peak suppression in ¹H NMR (deuterated protons are absent) and quantifying isotopic abundance via high-resolution MS .
Basic: How can Glycine-2,2-d2 be utilized as an internal standard in quantitative analytical workflows?
Glycine-2,2-d2 is often employed as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) to correct for matrix effects and extraction variability. For example:
- Step 1 : Spike a known concentration of Glycine-2,2-d2 into biological or chemical matrices.
- Step 2 : Use calibration curves with peak area ratios (analyte vs. SIL-IS) to quantify target compounds.
- Step 3 : Validate accuracy (relative error ≤±20%) and precision (CV ≤20%) across replicates, as demonstrated in algae lipid analysis using deuterated fatty acid analogs .
Advanced: How do kinetic isotope effects (KIEs) of Glycine-2,2-d2 influence reaction mechanisms in acid-base studies?
Deuterium substitution at the α-carbon increases the activation energy for deprotonation due to the primary KIE. Experimental approaches include:
- pH/D-dependent kinetics : Measure rate constants () of Glycine-2,2-d2 deprotonation under varying pD conditions. At pD > pKa, the rate becomes pD-independent, dominated by DO⁻-catalyzed pathways .
- Brønsted analysis : Plot vs. of conjugate acids to derive β values (slope ≈ 0.8 for Glycine-2,2-d2), revealing transition-state proton transfer character .
- Control experiments : Compare with non-deuterated glycine to isolate isotopic effects and validate mechanistic models .
Advanced: How should researchers resolve contradictions in rate constant measurements for Glycine-2,2-d2 deprotonation?
Discrepancies in rate constants () may arise from:
- Uncertainty in pKa : Use potentiometric titration under controlled ionic strength to refine Glycine-2,2-d2 pKa values.
- Competing pathways : Differentiate DO⁻- and DPO₄²⁻-catalyzed deprotonation by analyzing rate-pD profiles and applying multi-pathway kinetic models (e.g., Equation 17 in ).
- Statistical validation : Employ error propagation analysis and Monte Carlo simulations to quantify uncertainty in derived values .
Basic: What stability testing protocols are recommended for Glycine-2,2-d2 in biological matrices?
Stability assessments should include:
- Short-term stability : Incubate Glycine-2,2-d2 in matrices (e.g., algae homogenate) at room temperature for 24 hours; recovery should remain ≥85% .
- Freeze-thaw cycles : Subject samples to 3 cycles; acceptable recovery thresholds are ≥90% for deuterated analytes .
- Long-term storage : Store at −80°C and test recovery after 1–6 months. Report deviations >15% as instability .
Advanced: How to validate analytical methods for Glycine-2,2-d2 in complex mixtures using regulatory guidelines?
Follow the ICH Q2(R1) framework:
- Linearity : Construct calibration curves (1/x weighting) with R² ≥0.99 across 0.5–500 μM ranges .
- Lower limit of quantification (LLOQ) : Define as the lowest concentration with ≤20% CV and accuracy ±20% (e.g., 1.50 μM for deuterated fatty acids) .
- Matrix effects : Compare analyte responses in solvent vs. biological matrices; normalize using SIL-IS (e.g., glyceryl tri(hexadecanoate-2,2-d2)) .
Advanced: How can isotopic labeling of Glycine-2,2-d2 elucidate metabolic flux in tracer studies?
- Experimental design : Administer Glycine-2,2-d2 to cell cultures or model organisms and track deuterium incorporation into downstream metabolites (e.g., serine, glutathione) via LC-MS.
- Data interpretation : Use mass isotopomer distribution analysis (MIDA) to quantify fractional synthesis rates and pathway contributions .
- Controls : Include non-deuterated glycine to correct for natural isotope abundance and background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
